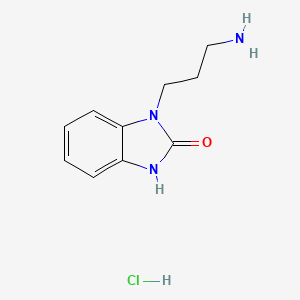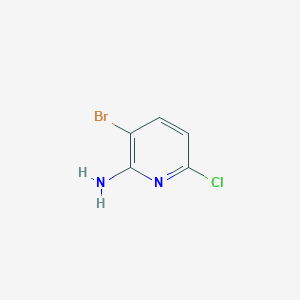![molecular formula C7H6BrN3 B1522666 3-Bromo-7-méthylpyrazolo[1,5-a]pyrimidine CAS No. 61552-56-5](/img/structure/B1522666.png)
3-Bromo-7-méthylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sondes Fluorescentes pour l'Imagerie Biologique
3-Bromo-7-méthylpyrazolo[1,5-a]pyrimidine : des dérivés ont été identifiés comme des composés stratégiques pour les applications optiques. Ils sont utilisés comme sondes fluorescentes pour étudier la dynamique des processus intracellulaires en raison de leurs propriétés photophysiques ajustables . Ces composés peuvent être conçus pour présenter des intensités d'émission à l'état solide, les rendant comparables aux sondes commerciales telles que la coumarine-153 et la rhodamine 6G .
Capteurs Chimiques
La diversité structurelle et la présence d'hétéroatomes font de ces composés des agents chélateurs potentiels pour les ions. Cela leur permet d'être utilisés comme capteurs chimiques, détectant la présence de divers ions dans une solution, ce qui est crucial dans le suivi environnemental et les procédés industriels .
Dispositifs Émetteurs de Lumière Organiques (OLED)
En raison de leur excellente photostabilité et de leurs rendements quantiques élevés dans différents solvants, ces pyrazolo[1,5-a]pyrimidines sont utilisées dans le développement des OLED. Leur application dans ce domaine contribue à l'avancement des technologies d'affichage et d'éclairage .
Interactions Bio-Macromoléculaires
La capacité des composés à agir comme marqueurs fluorescents les rend utiles dans l'étude des interactions bio-macromoléculaires. Cette application est significative pour comprendre les processus biologiques et le développement de nouveaux médicaments .
Thérapies Anticancéreuses
Les pyrazolo[1,5-a]pyrimidines ont retenu l'attention dans les applications biologiques, en particulier en thérapeutique anticancéreuse. Ils ont été utilisés comme biomarqueurs des gouttelettes lipidiques pour les cellules cancéreuses, démontrant leur polyvalence et leur potentiel dans les stratégies de diagnostic et de traitement médicaux .
Science des Matériaux
En science des matériaux, ces composés contribuent au développement de nouveaux matériaux aux propriétés améliorées. Leur accessibilité synthétique et leur solubilité dans les solvants verts les rendent attractifs pour la création de matériaux écologiques .
Détection Ionique
Les composés sont appliqués dans la détection ionique, qui est essentielle pour détecter les changements de concentrations ioniques dans les systèmes biologiques ou dans les applications industrielles. Cette capacité de détection est vitale pour maintenir l'homéostasie et surveiller les processus industriels .
Optoélectronique
Dans le domaine de l'optoélectronique, ces composés sont utilisés en raison de leurs propriétés optiques favorables. Ils sont impliqués dans la création de dispositifs qui fonctionnent en fonction de l'interaction de la lumière avec les états électroniques, tels que les capteurs et les cellules photovoltaïques .
Propriétés
IUPAC Name |
3-bromo-7-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJIRXUFGLNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C=NN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678374 | |
| Record name | 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61552-56-5 | |
| Record name | 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)












